![molecular formula C17H14N2O2 B15213242 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one CAS No. 34806-22-9](/img/structure/B15213242.png)
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is a heterocyclic compound that features both imidazole and oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one typically involves the reaction of lithiated 2-methyl-4,5-diphenyloxazole with the methyl enol ether of an α-bromo ketone, followed by hydrolysis . This method allows for the formation of the γ-keto-oxazole intermediate, which can then undergo intramolecular ring transformation with hydrazine to form the desired imidazole-oxazole fused ring system .
Industrial Production Methods
While specific industrial production methods for 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows for potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用机制
The mechanism of action of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine
- 5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is unique due to its specific fusion of imidazole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features.
属性
CAS 编号 |
34806-22-9 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C17H14N2O2/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2 |
InChI 键 |
FEJOCALOHMRDTL-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


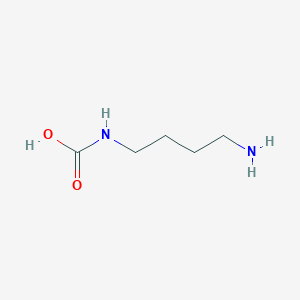
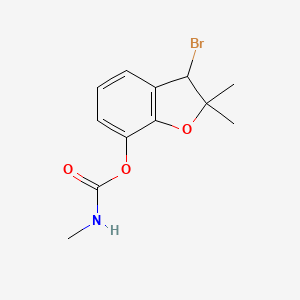
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)

![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)

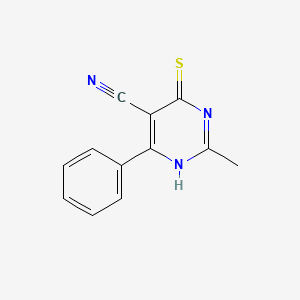
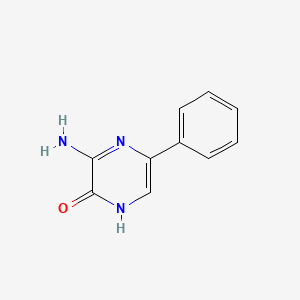




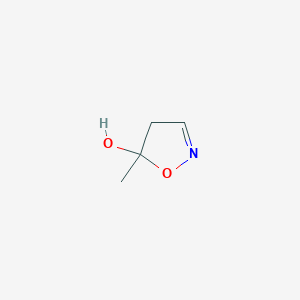
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
